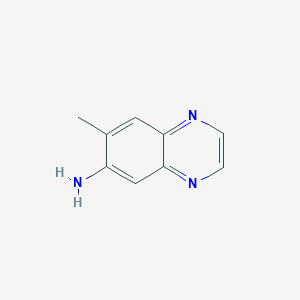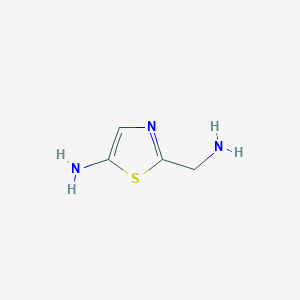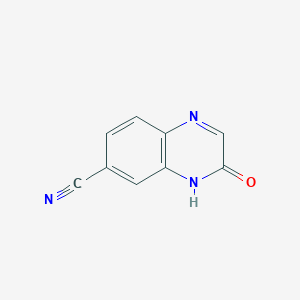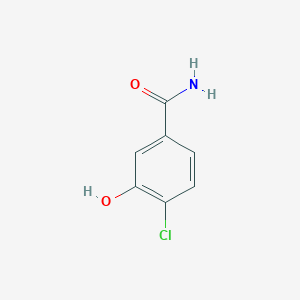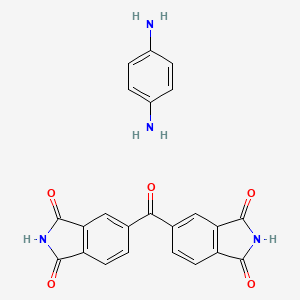![molecular formula C13H9ClO4S B1499758 4'-(Chlorosulfonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1499758.png)
4'-(Chlorosulfonyl)-[1,1'-biphenyl]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chlorosulfonylbiphenyl-4-carboxylic acid is an aromatic compound with the molecular formula C13H9ClO4S. It is a derivative of biphenyl, where one phenyl ring is substituted with a chlorosulfonyl group and the other with a carboxylic acid group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chlorosulfonylbiphenyl-4-carboxylic acid typically involves the chlorosulfonation of biphenyl-4-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled temperature conditions to ensure selective substitution at the desired position .
Industrial Production Methods
In industrial settings, the production of 4’-Chlorosulfonylbiphenyl-4-carboxylic acid involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Chlorosulfonylbiphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonamide or thiol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Applications De Recherche Scientifique
4’-Chlorosulfonylbiphenyl-4-carboxylic acid is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As a precursor in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4’-Chlorosulfonylbiphenyl-4-carboxylic acid involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Chlorobiphenyl-4-carboxylic acid: Lacks the sulfonyl group, making it less reactive in certain substitution reactions.
4’-Sulfonylbiphenyl-4-carboxylic acid: Lacks the chlorine atom, affecting its reactivity and applications.
4’-Methanesulfonylbiphenyl-4-carboxylic acid: Contains a methanesulfonyl group instead of a chlorosulfonyl group, leading to different reactivity patterns.
Uniqueness
4’-Chlorosulfonylbiphenyl-4-carboxylic acid is unique due to the presence of both chlorosulfonyl and carboxylic acid groups, which provide distinct reactivity and versatility in synthetic applications. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C13H9ClO4S |
|---|---|
Poids moléculaire |
296.73 g/mol |
Nom IUPAC |
4-(4-chlorosulfonylphenyl)benzoic acid |
InChI |
InChI=1S/C13H9ClO4S/c14-19(17,18)12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16) |
Clé InChI |
MBEXPYUKRJEZQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




